molecular formula C19H23NO4 B2826939 N-[2-(3,5-dimethylphenoxy)ethyl]-2,6-dimethoxybenzamide CAS No. 316128-83-3

N-[2-(3,5-dimethylphenoxy)ethyl]-2,6-dimethoxybenzamide

Cat. No.: B2826939
CAS No.: 316128-83-3
M. Wt: 329.396
InChI Key: SOOGENLRRWBBMO-UHFFFAOYSA-N
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Description

N-[2-(3,5-dimethylphenoxy)ethyl]-2,6-dimethoxybenzamide is a useful research compound. Its molecular formula is C19H23NO4 and its molecular weight is 329.396. The purity is usually 95%.
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Scientific Research Applications

Antiulcer Activities

A series of derivatives of N-[2-(3,5-dimethylphenoxy)ethyl]-2,6-dimethoxybenzamide have been synthesized and evaluated for their antiulcer activities. These compounds have been found effective in preventing water-immersion stress-induced gastric ulceration in rats. Notably, certain derivatives like N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylaminoacetamide hydrochloride demonstrated significant antiulcer activity. Further modifications of these compounds have led to the development of derivatives with comparable antiulcer activities, such as 3-[[[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl]methyl] amino-N-methylbenzamide (DQ-2511), which showed potent antiulcer activities at oral doses (Hosokami et al., 1992). Additionally, the synthesis of other novel derivatives aimed at improving solubility and bioavailability was carried out, with some showing substantial improvement in aqueous solubilities and enhanced antiulcer activities (Hosokami et al., 1995).

Cardiovascular Properties

Investigations into the cardiovascular activities of derivatives like DQ-2511, an anti-ulcer drug, have been conducted. Studies on anesthetized dogs and conscious rats revealed that DQ-2511 induces an increase in celiac and mesenteric arterial blood flow, a decrease in their resistance, and enhances cardiac contractility. In rats, it significantly increased blood flow in the stomach, duodenum, and spleen, suggesting its potential impact on cardiovascular health (Hirohashi et al., 1993).

Synthesis and Characterization

The synthesis and characterization of various derivatives have been explored extensively. For instance, the synthesis of aromatic polyimides using derivatives as diamines has been documented. This involves the polymerization of these diamines with other compounds, producing polymers with significant solubility and thermal stability, which could have potential applications in materials science (Butt et al., 2005). Additionally, the enzymatic modification of 2,6-dimethoxyphenol, a related compound, has been studied for the synthesis of dimers with high antioxidant capacity, indicating potential applications in developing new bioactive compounds (Adelakun et al., 2012).

Properties

IUPAC Name

N-[2-(3,5-dimethylphenoxy)ethyl]-2,6-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4/c1-13-10-14(2)12-15(11-13)24-9-8-20-19(21)18-16(22-3)6-5-7-17(18)23-4/h5-7,10-12H,8-9H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOOGENLRRWBBMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCNC(=O)C2=C(C=CC=C2OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601326176
Record name N-[2-(3,5-dimethylphenoxy)ethyl]-2,6-dimethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601326176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47197701
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

316128-83-3
Record name N-[2-(3,5-dimethylphenoxy)ethyl]-2,6-dimethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601326176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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